molecular formula C9H9FINO B1460484 N-Ethyl-4-fluoro-3-iodobenzamide CAS No. 1864747-21-6

N-Ethyl-4-fluoro-3-iodobenzamide

Cat. No.: B1460484
CAS No.: 1864747-21-6
M. Wt: 293.08 g/mol
InChI Key: IAXOYENOYZMKMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Ethyl-4-fluoro-3-iodobenzamide is a useful research compound. Its molecular formula is C9H9FINO and its molecular weight is 293.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma Receptor Scintigraphy in Breast Cancer Diagnosis

A study explored the potential of a new iodobenzamide derivative for visualizing primary breast tumors in humans by targeting sigma receptors overexpressed on breast cancer cells. The compound demonstrated preferential binding and accumulation in breast tumors, suggesting its usefulness in noninvasively assessing tumor proliferation (Caveliers et al., 2002).

Structural Analysis of Benzamide Derivatives

Research on the crystal structures of benzamide derivatives, including those with fluoro and iodo substituents, provided insights into the molecular configurations that could influence their biological activity and interaction with biological targets. These studies are crucial for the rational design of new compounds with enhanced specificity and efficacy (Suchetan et al., 2016).

Molecular Ordering and Interactions

Investigations into the molecular ordering of smectogenic compounds have used statistical approaches based on quantum mechanics and computer simulations. These studies provide a foundational understanding of molecular interactions at the atomic level, which is vital for designing compounds with specific orientations and properties (Ojha & Pisipati, 2003).

Radiotracer Development for PET Imaging

The synthesis and in vivo study of radiolabeled benzamide derivatives for PET imaging have shown promise in the diagnosis and monitoring of various diseases. These compounds, such as FK960, a novel anti-dementia drug candidate, highlight the role of benzamide derivatives in developing diagnostic tools for neurological conditions (Murakami et al., 2002).

Targeted Radionuclide Therapy

Research on fluorinated analogues of melanin-targeting ligands underscores the potential of benzamide derivatives in the targeted radionuclide therapy of melanoma. The development of compounds that can be labeled with both diagnostic and therapeutic radionuclides offers a dual approach to melanoma treatment, enabling both imaging and therapy (Billaud et al., 2015).

Properties

IUPAC Name

N-ethyl-4-fluoro-3-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FINO/c1-2-12-9(13)6-3-4-7(10)8(11)5-6/h3-5H,2H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXOYENOYZMKMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC(=C(C=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.